
3-Amino-4-methylbenzonitrile
Overview
Description
3-Amino-4-methylbenzonitrile (CAS RN: 60710-80-7) is a substituted benzonitrile derivative with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring, with a nitrile (-CN) substituent at the 1-position (see Figure 1). This compound is commercially available in varying quantities (e.g., 25g for €29.00, 100g for €98.00) and is supplied globally by companies like Xiamen Equation Chemical Co., Ltd. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Amino-4-methylbenzonitrile involves the reaction of 3-Amino-4-methylbenzamide with a dehydrating agent such as phosphorus pentoxide (P2O5) under controlled conditions . The reaction typically takes place at elevated temperatures (around 315°C) and requires careful control of reaction time and temperature to achieve high yields and purity .
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Amino-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Intermediates
3-Amino-4-methylbenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the guanylation process to produce derivatives that exhibit potential therapeutic effects against diseases such as cancer. The compound's ability to form stable intermediates makes it valuable in developing drugs targeting specific biological pathways .
2. Anticancer Research
Research has demonstrated that derivatives of this compound possess anticancer properties. For example, studies have shown that compounds synthesized from this nitrile can inhibit the growth of certain cancer cell lines, suggesting their potential use in chemotherapy regimens. The mechanism often involves the modulation of key cellular pathways that regulate cell proliferation and apoptosis .
Material Science Applications
1. Polymer Chemistry
In material science, this compound is explored for its potential in polymer synthesis. Its reactive amine group can participate in various polymerization reactions, leading to the development of novel materials with tailored properties for applications ranging from coatings to biomedical devices.
2. Ligand Development
The compound has been investigated for its role as a ligand in coordination chemistry, particularly for the synthesis of metal complexes that exhibit unique catalytic properties. These complexes can be applied in various chemical transformations, enhancing reaction efficiencies and selectivities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-4-methylbenzonitrile depends on its specific application and the molecular targets involvedThe presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
Positional Isomers
- 4-Amino-3-methylbenzonitrile (CAS RN: 78881-21-7): Shares the same molecular formula (C₈H₈N₂) but differs in substituent positions: the amino group is at the 4-position, and the methyl group is at the 3-position. Purity: >97.0% (HPLC) . Price: Lower than 3-Amino-4-methylbenzonitrile (e.g., 1g for JPY 4,100 vs. 25g for €29.00) .
- 3-(Aminomethyl)benzonitrile (CAS RN: 10406-24-3): Contains an aminomethyl (-CH₂NH₂) group at the 3-position instead of separate amino and methyl groups. Purity: >97.0% (GC) . Price: Significantly higher (1g for JPY 11,000) , likely due to synthetic complexity.
Derivatives with Additional Functional Groups
- 4-(Aminomethyl)benzonitrile hydrochloride (CAS RN: 15996-76-6): Hydrochloride salt of 4-(aminomethyl)benzonitrile. Molecular weight: 168.62 g/mol . Structural similarity score: 0.97 compared to this compound .
- 3-(4-Aminophenyl)benzonitrile (CAS RN: 443998-73-0): Larger structure with two benzene rings (C₁₃H₁₀N₂, MW: 194.23 g/mol) . Requires stringent safety measures, including face shields and protective clothing during handling .
Physicochemical Properties and Purity
Key Observations :
- Positional isomers (e.g., 3-Amino-4-methyl vs. 4-Amino-3-methyl) exhibit similar molecular weights but differ in reactivity and pricing due to synthetic pathways .
- The introduction of halogens (e.g., chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile) increases molecular weight and may enhance biological activity .
Biological Activity
3-Amino-4-methylbenzonitrile (CAS 60710-80-7) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 132.16 g/mol
- Chemical Structure : Chemical Structure
This compound features an amino group (-NH) and a methyl group (-CH) attached to a benzonitrile core, which contributes to its reactivity and biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Nitration of 4-Methylbenzonitrile : Followed by reduction to yield the amino derivative.
- Chemical Reactions :
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The nitrile group can be reduced to form corresponding amines.
- Substitution Reactions : Involving nucleophilic substitution where the amino group is replaced by other functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group facilitates hydrogen bonding with proteins and nucleic acids, influencing their structure and function. Additionally, the nitrile group allows participation in electrophilic and nucleophilic reactions, which can modulate cellular pathways .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiviral Activity : Compounds derived from this compound have shown potential as inhibitors of viral proteases, such as those from dengue and West Nile viruses .
- Tyrosine Kinase Inhibition : It serves as a precursor in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy .
- Neuroprotective Effects : Studies suggest that derivatives may have neuroprotective properties, potentially applicable in conditions like traumatic brain injury (TBI) due to their ability to modulate oxidative stress responses .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibitor of dengue virus protease | |
Tyrosine Kinase Inhibitor | Precursor for imatinib synthesis | |
Neuroprotective | Modulation of oxidative stress in TBI models |
Study on Antiviral Properties
In a study focused on the synthesis of monocyclic β-lactams using this compound as a building block, researchers demonstrated that these compounds exhibited significant inhibitory effects against dengue virus proteases. This highlights the compound's potential in antiviral drug development .
Research on Neuroprotection
Another investigation utilized Raman spectroscopy to monitor biochemical changes in brain tissues following TBI. The study revealed that compounds related to this compound could influence lipid/protein ratios, suggesting a protective effect against cellular damage post-injury .
Toxicological Profile
While this compound has shown promise in various biological applications, its safety profile must be considered:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Amino-4-methylbenzonitrile, and how can they influence experimental design?
- Methodological Answer : While specific data for this compound (CAS RN: 60710-80-7, C₈H₈N₂, MW 132.16) are sparse in the literature, analogous benzonitrile derivatives (e.g., 4-Methoxybenzonitrile, boiling point 318.2°C ) suggest similar thermal stability. Researchers should experimentally determine properties like melting point (common for nitriles: >100°C ), solubility (likely polar aprotic solvent-dependent), and hygroscopicity. Use differential scanning calorimetry (DSC) for thermal analysis and HPLC for purity validation (>97% via GC/HPLC methods, as seen in related compounds ).
Q. How can this compound be synthesized with high yield and purity?
- Methodological Answer : A plausible route involves nucleophilic substitution or catalytic amination of pre-functionalized benzonitrile derivatives. For example, 4-Methoxybenzonitrile synthesis uses Pd-catalyzed cross-coupling , which could be adapted. Optimize reaction conditions (e.g., 45°C, 1 h for similar triazine derivatives ). Purify via recrystallization (common for nitriles ) or column chromatography (silica gel, hexane/EtOH gradients ). Validate purity using NMR (e.g., δ = 3.86 ppm for methyl groups in DMSO-d₆ ) and GC-MS.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on analogous nitriles (e.g., 3-(4-Aminophenyl)benzonitrile), prioritize:
- PPE : Face shield, EN 166-certified goggles, and nitrile gloves .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard ).
- Storage : Store in airtight containers at 0–6°C if stability data indicate sensitivity (as seen for 4-Aminobenzamidine dihydrochloride ).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons ).
- IR : Compare with databases (e.g., NIST IR spectra for benzonitrile derivatives ).
- DFT Calculations : Predict vibrational modes and chemical shifts to reconcile discrepancies (as applied to acyl hydrazides ).
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Test in buffers (pH 1–14) at 25–60°C, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >300°C for related compounds ).
- Light Sensitivity : Store samples in amber glass under nitrogen to prevent photodegradation (recommended for nitriles ).
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to:
- Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., Pd-catalyzed coupling ) using Gaussian or ORCA software. Validate with experimental kinetic data (e.g., Arrhenius plots for similar reactions ).
Q. What analytical methods best characterize byproducts formed during this compound synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass determination and tandem MS/MS for structural elucidation. Compare with spectral libraries (e.g., NIST ). For trace impurities, employ GC×GC-TOFMS or UPLC-QDa systems (as used for nitrile derivatives ).
Q. Data Contradiction Analysis
Q. How should researchers address conflicting purity reports (e.g., >97% vs. >98%) for this compound?
- Methodological Answer :
- Source Evaluation : Prioritize suppliers adhering to ISO-certified analytical methods (e.g., GC/HPLC ).
- In-House Validation : Replicate purity assays using orthogonal methods (e.g., GC for volatile impurities, ICP-MS for metals ).
- Batch Variability : Compare multiple lots statistically (ANOVA) to identify systematic errors .
Properties
IUPAC Name |
3-amino-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMNQUBZPVSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426838 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-80-7 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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